Vinyl-ACCA Confers 22-Fold Improvement in HCV NS3 Protease Inhibitor Potency Over Unsubstituted ACCA
In a head-to-head comparison of P1 residues incorporated into identical tripeptide scaffolds (Ac-Chg-Val-Pro-(4R)-(1-naphthylmethoxy)-OH), the vinyl-ACCA-containing inhibitor (compound 21) exhibited an IC50 of 0.63 µM against HCV NS3 protease, while the corresponding ACCA-containing inhibitor (compound 1, R1=R2=H) showed an IC50 of 14 µM, representing a 22-fold improvement in potency [1]. The vinyl-ACCA derivative was also 14-fold more potent than the cysteine-containing baseline (entry 1, IC50 ~9 µM estimated) [2].
| Evidence Dimension | Inhibitory potency (IC50) against HCV NS3 protease in a biochemical assay |
|---|---|
| Target Compound Data | IC50 = 0.63 µM (vinyl-ACCA-containing tripeptide) |
| Comparator Or Baseline | ACCA-containing tripeptide: IC50 = 14 µM; Norvaline-containing tripeptide: IC50 = 41 µM; Cysteine-containing baseline: IC50 ~9 µM |
| Quantified Difference | 22-fold improvement vs. ACCA; 65-fold improvement vs. norvaline; 14-fold improvement vs. cysteine baseline |
| Conditions | Ac-Chg-Val-Pro-(4R)-(1-naphthylmethoxy)-OH tripeptide scaffold; recombinant HCV NS3 protease with NS4A cofactor; fluorogenic substrate cleavage assay |
Why This Matters
The 22-fold potency gain directly translates to lower required drug loading, reduced cost of goods, and improved therapeutic index for HCV protease inhibitors; procurement of vinyl-ACCA is mandatory to achieve this potency level.
- [1] Rancourt, J.; Cameron, D. R.; Gorys, V.; Lamarre, D.; Poirier, M.; Thibeault, D.; Llinàs-Brunet, M. Peptide-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Structure−Activity Relationship at the C-Terminal Position. J. Med. Chem. 2004, 47 (10), 2511–2522. (Table 2, entry 1 vs. entry 21) View Source
- [2] Rancourt, J.; Cameron, D. R.; Gorys, V.; Lamarre, D.; Poirier, M.; Thibeault, D.; Llinàs-Brunet, M. Peptide-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Structure−Activity Relationship at the C-Terminal Position. J. Med. Chem. 2004, 47 (10), 2511–2522. (Text: '14 times more active than cysteine itself') View Source
